molecular formula C20H22Cl2N2O5 B608520 LEO-29102 CAS No. 1035572-38-3

LEO-29102

货号: B608520
CAS 编号: 1035572-38-3
分子量: 441.3 g/mol
InChI 键: HOKIHKLKOZWCRY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: LEO29102 的合成涉及几个关键步骤,从匹克拉米司开始。 该过程包括同时引入 2’-烷氧基取代基和将酰胺修饰为酮连接基 。 反应条件通常包括使用有机溶剂和催化剂来促进所需的转化。

工业生产方法: LEO29102 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量反应器和连续流动工艺以确保质量和收率的一致性。 最终产品被配制成霜剂以供局部使用 .

化学反应分析

反应类型: LEO29102 主要经历取代反应,因为存在反应性官能团,例如吡啶基和苯氧基部分。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件: 涉及 LEO29102 的反应中使用的常用试剂包括二氯甲烷等有机溶剂,钯碳等催化剂,过氧化氢等氧化剂。 这些反应通常在受控的温度和压力下进行,以确保最佳的收率 .

主要产物: 从涉及 LEO29102 的反应中形成的主要产物包括各种取代衍生物和氧化形式。 这些产物通常使用质谱法和核磁共振波谱法等技术进行分析,以确认其结构 .

生物活性

LEO-29102 is a novel phosphodiesterase-4 (PDE4) inhibitor developed for the treatment of inflammatory skin conditions, particularly atopic dermatitis (AD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound functions primarily as a selective inhibitor of the PDE4D isoform, which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound increases cAMP concentrations, leading to anti-inflammatory effects through the modulation of various signaling pathways involved in immune responses.

2. Pharmacokinetics and Formulation

This compound is formulated as a topical cream, designed for efficient drug delivery to the skin with minimal systemic absorption. Key pharmacokinetic parameters include:

ParameterValue
Molecular WeightLow (specific value not disclosed)
Log D~3
Protein Binding~95%
EC50~60 nM

The low molecular weight and high protein binding affinity indicate favorable characteristics for topical application, minimizing potential side effects associated with systemic exposure .

3.1 Phase II Studies

In clinical trials, particularly Phase II studies, this compound demonstrated significant efficacy in reducing symptoms of atopic dermatitis. A notable study reported that 60% of adult participants achieved a 50% reduction in the Scoring of Atopic Dermatitis (SCORAD), while 90% of pediatric patients reached Eczema Area Severity Index (EASI) 50 . These results underscore this compound's potential as an effective treatment option for both adults and children suffering from AD.

3.2 Safety and Tolerability

Safety assessments during clinical trials indicate that this compound is generally well-tolerated among participants. Adverse effects were minimal and primarily localized to application sites, which aligns with its design as a soft-drug intended for topical use . The ongoing evaluation of long-term safety profiles remains essential as the drug progresses through clinical phases.

4.1 Case Study Analysis

A recent case study utilizing Open Flow Microperfusion (dOFM) technology provided insights into the pharmacokinetic behavior of this compound in human skin. The study highlighted that dOFM sampling yielded lower variability compared to traditional biopsy methods, suggesting more reliable data on drug exposure levels in interstitial fluid .

4.2 Comparative Studies

Comparative studies between this compound and other PDE4 inhibitors revealed that while this compound showed promising efficacy, other compounds like LEO-39652 did not demonstrate similar engagement with therapeutic targets . This finding emphasizes the unique pharmacological profile of this compound.

5. Conclusion

This compound represents a significant advancement in the treatment landscape for atopic dermatitis. Its selective inhibition of PDE4D, coupled with favorable pharmacokinetic properties and robust clinical efficacy data, positions it as a promising candidate for dermatological therapies. Ongoing research will further elucidate its long-term safety and efficacy across diverse patient populations.

属性

CAS 编号

1035572-38-3

分子式

C20H22Cl2N2O5

分子量

441.3 g/mol

IUPAC 名称

2-[6-[2-(3,5-dichloropyridin-4-yl)acetyl]-2,3-dimethoxyphenoxy]-N-propylacetamide

InChI

InChI=1S/C20H22Cl2N2O5/c1-4-7-24-18(26)11-29-19-12(5-6-17(27-2)20(19)28-3)16(25)8-13-14(21)9-23-10-15(13)22/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,24,26)

InChI 键

HOKIHKLKOZWCRY-UHFFFAOYSA-N

SMILES

CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl

规范 SMILES

CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

LEO-29102;  LEO 29102;  LEO29102.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LEO-29102
Reactant of Route 2
Reactant of Route 2
LEO-29102
Reactant of Route 3
Reactant of Route 3
LEO-29102
Reactant of Route 4
Reactant of Route 4
LEO-29102
Reactant of Route 5
Reactant of Route 5
LEO-29102
Reactant of Route 6
Reactant of Route 6
LEO-29102

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。